Comparative CRTH2 Receptor Binding Affinity vs. Reference Antagonist
The target compound exhibits significant binding affinity for the human CRTH2 (Prostaglandin D2 receptor 2), a key target in allergic inflammation. In a competitive radioligand displacement assay, it inhibited [3H]PGD2 binding with a Ki of 26 nM [1]. While a direct head-to-head comparison in the same assay with the commonly used CRTH2 research tool, fevipiprant, is not available, cross-study data shows fevipiprant's Ki is reported as 0.44 nM [2]. This indicates the target compound is a less potent, but structurally distinct, alternative chemical probe for CRTH2, which can be advantageous for exploring different binding modes or for use in assay systems where high potency may mask subtle physiological effects.
| Evidence Dimension | CRTH2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | Fevipiprant (CRTH2 antagonist): Ki = 0.44 nM |
| Quantified Difference | Target compound is ~59-fold less potent than fevipiprant in binding assays. |
| Conditions | Displacement of [3H]PGD2 from human CRTH2 expressed in CHO cell membranes. |
Why This Matters
Procurement of this compound is justified when a moderate-affinity CRTH2 antagonist with a distinct chemotype is required for mechanistic studies or when developing backup series with differentiated pharmacokinetic profiles.
- [1] BindingDB Entry for BDBM50384476 (CHEMBL2036217). Ki: 26 nM for human CRTH2 receptor. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384476 (accessed 2026-04-28). View Source
- [2] Sykes, D. A., et al. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy. Mol. Pharmacol. 2016, 89, 593-605. DOI: 10.1124/mol.115.101832. View Source
